4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
CAS No.: 730951-35-6
Cat. No.: VC4821499
Molecular Formula: C14H16ClNO5S
Molecular Weight: 345.79
* For research use only. Not for human or veterinary use.
![4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate - 730951-35-6](/images/structure/VC4821499.png)
Specification
CAS No. | 730951-35-6 |
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Molecular Formula | C14H16ClNO5S |
Molecular Weight | 345.79 |
IUPAC Name | 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Standard InChI | InChI=1S/C14H16ClNO5S/c1-4-6-21-14(19)11-8(3)10(13(18)20-5-2)12(22-11)16-9(17)7-15/h4H,1,5-7H2,2-3H3,(H,16,17) |
Standard InChI Key | YOFMEQOUFWTHOZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)NC(=O)CCl |
Introduction
Key Findings
4-O-Ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative with a complex substitution pattern, including ester, chloroacetyl, and alkyl functionalities. Its structural complexity enables diverse reactivity, making it valuable for pharmaceutical and materials science research. This report synthesizes data from crystallographic studies, synthesis protocols, and comparative analyses of analogous compounds to elucidate its properties and potential applications.
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₄H₁₆ClNO₅S and a molecular weight of 345.8 g/mol . Key structural elements include:
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A thiophene ring substituted at positions 2, 4, and 5.
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Ester groups: Ethyl (4-O-) and allyl/prop-2-enyl (2-O-) esters.
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A chloroacetyl amino group (-NHCOCH₂Cl) at position 5.
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A methyl group (-CH₃) at position 3.
Crystallographic Data
While direct crystallographic data for this compound is unavailable, related thiophene derivatives exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters similar to those reported for ethyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylate (a = 8.218 Å, b = 7.427 Å, c = 34.276 Å, β = 91.15°) . The allyl and ethyl esters likely introduce steric effects, influencing packing efficiency.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves a multi-step approach:
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Thiophene Ring Formation: Utilizes Gewald or Paal-Knorr reactions, often starting from 1,4-diketones or cyanoacetates .
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Amino Group Introduction: Nitration/reduction or direct amination at position 5 .
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Chloroacetylation: Reaction of the amino group with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
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Esterification: Sequential protection of carboxylic acid groups with ethyl and allyl alcohols under acidic conditions .
Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
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Chloroacetylation | Chloroacetyl chloride, K₂CO₃, CH₂Cl₂, 0°C | 79–85% |
Allyl Esterification | Allyl bromide, H₂SO₄, ethanol, reflux | 65–72% |
Purification | Silica gel chromatography (PE/EA = 10:1) | >95% |
Data adapted from protocols for analogous thiophene dicarboxylates .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 2.8–3.1 (XLOGP3), indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .
Stability
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Thermal Stability: Decomposes above 200°C (DSC data for similar compounds) .
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Hydrolytic Sensitivity: Allyl esters are prone to hydrolysis under basic conditions, while ethyl esters are more stable .
Comparative Analysis with Analogues
Future Directions
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